2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a partially saturated bicyclic core (6,7-dihydrothieno ring) and distinct substituents: a 4-chlorobenzylthio group at position 2 and a 2-methoxyphenyl group at position 3. Its molecular formula is C₂₁H₁₈ClN₂O₂S₂, and it is recognized under multiple synonyms, including ZINC2719849 and AKOS024584921 . The compound’s structural uniqueness lies in its combination of electron-withdrawing (4-chloro) and electron-donating (2-methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-25-17-5-3-2-4-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFSCPPBXOCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thieno[3,2-d]pyrimidine : The initial step involves the cyclization of appropriate thioketones and amines.
- Substitution Reactions : The introduction of the 4-chlorobenzyl thio group is achieved through nucleophilic substitution reactions.
- Final Modifications : The methoxyphenyl group is added to enhance biological activity and solubility.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and effects on cellular signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The MTT assay results indicate that it effectively inhibits cell proliferation in:
- MCF-7 (Human breast adenocarcinoma)
- A549 (Human lung adenocarcinoma)
- HT-29 (Human colorectal adenocarcinoma)
The selectivity index suggests that the compound preferentially targets cancerous cells over normal cells, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.5 | 5.0 |
| A549 | 15.0 | 4.5 |
| HT-29 | 10.0 | 6.0 |
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of NF-κB Pathway : It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in cancer cell survival and proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : In xenograft models using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapies : Studies suggest enhanced efficacy when combined with existing chemotherapeutic agents, potentially reducing required dosages and minimizing side effects.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial activity. A study demonstrated that derivatives with a thienopyrimidine framework showed efficacy against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The structural components such as the thioether group may enhance interaction with microbial targets.
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored extensively. Similar compounds have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, docking studies suggest that these compounds can effectively inhibit key pathways associated with cell division and metabolism in cancer cells .
Antitubercular Activity
A notable case study evaluated various substituted thienopyrimidine derivatives against Mycobacterium tuberculosis. Results indicated that certain compounds exhibited significant antitubercular activity, suggesting that structural modifications could enhance efficacy against resistant strains .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and potential therapeutic applications in treating infections without significant adverse effects on human cells .
Comparison with Similar Compounds
Methoxyphenyl-Substituted Derivatives
Key Observations :
- The 2-methoxyphenyl group at position 3 in the target compound may enhance π-π stacking interactions compared to the 3-methoxyphenyl groups in 12 .
Halogen-Substituted Derivatives
Key Observations :
- Halogenation (e.g., Cl, F) increases molecular polarity and may improve metabolic stability. The target compound’s 4-chlorobenzylthio group likely enhances lipophilicity compared to fluorinated analogs .
- The trifluoromethoxy group in ’s compound introduces steric bulk and electronic effects distinct from the target’s 2-methoxyphenyl group.
Amino-Substituted Derivatives
Key Observations :
- Amino substituents (e.g., tert-butylamino in 4o and 4p) improve solubility and hydrogen-bonding capacity, which are absent in the target compound’s thioether and methoxy groups.
- The target compound’s lack of a free amino group may reduce its interaction with polar biological targets compared to 4p .
Structural Modifications in the Bicyclic Core
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing 2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclization of thiophene and pyrimidine precursors. Key steps include:
- Thieno[3,2-d]pyrimidine Core Formation : Cyclization under reflux conditions using solvents like DMF or ethanol, with catalysts such as ZnCl₂ or Pd/C for coupling reactions .
- Substitution Reactions : Introduction of the 4-chlorobenzylthio and 2-methoxyphenyl groups via nucleophilic substitution or thiol-alkylation. Reaction temperatures (60–100°C) and anhydrous conditions are critical to avoid hydrolysis .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) typically achieves 50–70% yields. By-products like des-thio derivatives may form if sulfur nucleophiles are insufficiently reactive .
Q. How is the compound structurally characterized, and what analytical techniques resolve its stereochemical features?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈ClN₂O₂S₂) .
- X-ray Crystallography : Resolves dihydrothienopyrimidine ring puckering and confirms the thioether linkage geometry. Computational methods (DFT) predict energetically favorable conformers .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-chlorobenzylthio vs. 3-trifluoromethylbenzyl) influence biological activity in thieno[3,2-d]pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The 4-chloro group increases lipophilicity (logP ~3.5), improving membrane permeability .
- Methoxy Group : The 2-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in target proteins.
- Comparative Data : Analogues with 3-CF₃ substitutions show 2–3× higher IC₅₀ values in kinase inhibition assays compared to 4-Cl derivatives, likely due to stronger electron-withdrawing effects .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. target-specific activity) be resolved for this compound?
Methodological Answer:
- Dose-Response Profiling : Conduct assays across a broad concentration range (1 nM–100 µM) to distinguish off-target effects.
- Counter-Screening : Use orthogonal assays (e.g., ATP depletion tests vs. enzymatic activity assays) to confirm target engagement .
- Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioether group), which may explain variability in cell-based vs. in vitro enzyme assays .
Key Research Gaps
- Metabolic Pathways : Limited data on hepatic clearance or metabolite identification.
- In Vivo Efficacy : No published pharmacokinetic studies in animal models.
- Target Selectivity : Broad-spectrum kinase profiling required to identify off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
